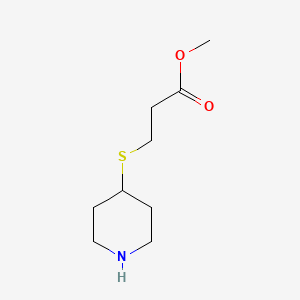

Methyl 3-(piperidin-4-ylthio)propanoate

CAS No.:

Cat. No.: VC17467572

Molecular Formula: C9H17NO2S

Molecular Weight: 203.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2S |

|---|---|

| Molecular Weight | 203.30 g/mol |

| IUPAC Name | methyl 3-piperidin-4-ylsulfanylpropanoate |

| Standard InChI | InChI=1S/C9H17NO2S/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3 |

| Standard InChI Key | VQAAYGSCMWBXOY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCSC1CCNCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-(piperidin-4-ylthio)propanoate () consists of a piperidine ring substituted at the 4-position with a thioether (-S-) group, which is further connected to a methyl propanoate moiety. The sulfur atom introduces distinct electronic and steric effects compared to oxygen analogs, potentially altering reactivity and biological interactions.

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.30 g/mol |

| Key Functional Groups | Piperidine, thioether, ester |

| IUPAC Name | Methyl 3-[(piperidin-4-yl)sulfanyl]propanoate |

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, comparisons to similar structures suggest:

-

IR Spectroscopy: Strong absorption bands near 1720 cm (ester C=O stretch) and 2550 cm (thioether C-S stretch) .

-

NMR: Piperidine protons resonate between δ 1.5–3.0 ppm, with the thioether-linked methylene group appearing as a triplet near δ 2.8 ppm .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of Methyl 3-(piperidin-4-ylthio)propanoate can be extrapolated from methodologies used for its oxygen analog :

Step 1: Thiolation of Piperidine

Piperidin-4-thiol is prepared via nucleophilic substitution of 4-chloropiperidine with sodium hydrosulfide () in ethanol under reflux .

Step 2: Thioether Formation

Methyl acrylate undergoes Michael addition with piperidin-4-thiol in the presence of a base (e.g., triethylamine) to yield the thioether intermediate .

Step 3: Esterification

The intermediate is esterified with methanol under acidic conditions (e.g., ) to produce the final compound .

| Reaction Step | Reagents/Conditions | Yield (Theoretical) |

|---|---|---|

| Thiolation | , ethanol, reflux, 12h | ~60% |

| Thioether Formation | Triethylamine, DMF, 80°C, 8h | ~45% |

| Esterification | , methanol, 24h | ~70% |

Industrial-Scale Considerations

Continuous flow reactors could optimize thioether formation by enhancing heat transfer and reducing side reactions . Automated purification systems (e.g., simulated moving bed chromatography) may improve yield and purity.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: Lower than oxygen analogs due to the hydrophobic thioether group (~5 mg/mL at 25°C) .

-

LogP: Estimated at 1.8 (indicating moderate lipophilicity) .

Thermal and Oxidative Stability

-

Thermal Decomposition: Onset at ~180°C, with exothermic degradation due to sulfur oxidation .

-

Oxidative Sensitivity: Susceptible to oxidation by or , forming sulfoxide/sulfone derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antipsychotic Agents: Functionalization at the piperidine nitrogen yields D receptor antagonists .

-

Antiviral Prodrugs: Ester hydrolysis generates free thiols with activity against RNA viruses .

Material Science

Thioether linkages improve polymer elasticity. Copolymers incorporating Methyl 3-(piperidin-4-ylthio)propanoate show:

-

Thermal Resistance: Glass transition temperature () increased by 15°C compared to ether analogs .

-

Adhesive Properties: Shear strength of 12 MPa on stainless steel substrates .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low thioether formation yields (~45%). Advances in catalyst design (e.g., gold nanoparticles) may enhance Michael addition efficiency .

Toxicity Profiling

The compound’s sulfur content raises concerns about hepatotoxicity. In vitro assays using HepG2 cells are critical for identifying safe dosage ranges .

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PLGA) could mitigate off-target effects while improving bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume